molecular formula C16H15FN2O4 B4970210 N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide

N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide

Cat. No. B4970210
M. Wt: 318.30 g/mol
InChI Key: SOMGKHFOKRSYKI-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide, also known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FNPA belongs to the class of benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

Mechanism of Action

The exact mechanism of action of N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has also been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has been found to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has been found to inhibit cyclooxygenase enzymes and nuclear factor-kappa B, which are involved in the production of inflammatory mediators and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and other inflammatory conditions. However, one of the limitations of using N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide is its potential toxicity, as it has been found to induce liver damage in some animal studies.

Future Directions

There are several future directions for the research and development of N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide. One potential direction is to investigate its anti-cancer properties further and explore its potential as a cancer treatment. Another direction is to study its mechanism of action more closely to identify potential targets for drug development. Additionally, further research is needed to determine the safety and efficacy of N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide in human clinical trials.

Synthesis Methods

N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide can be synthesized using a multi-step process involving the reaction of 2-fluoro-5-nitroaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a reduction reaction using palladium on carbon and hydrogen gas. The final product, N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide, is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has shown promising results in various scientific research applications, including drug discovery and development. It has been found to exhibit potent anti-inflammatory and analgesic effects in preclinical studies, making it a potential candidate for the treatment of chronic pain and other inflammatory conditions. N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has also been investigated for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-2-9-23-13-6-3-11(4-7-13)16(20)18-15-10-12(19(21)22)5-8-14(15)17/h3-8,10H,2,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMGKHFOKRSYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide

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